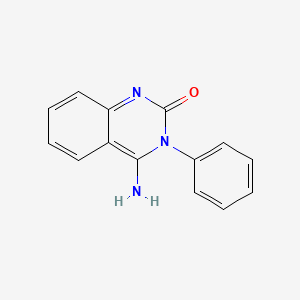

4-Amino-3-phenylquinazolin-2(3h)-one

CAS No.: 67461-76-1

Cat. No.: VC8019514

Molecular Formula: C14H11N3O

Molecular Weight: 237.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67461-76-1 |

|---|---|

| Molecular Formula | C14H11N3O |

| Molecular Weight | 237.26 g/mol |

| IUPAC Name | 4-amino-3-phenylquinazolin-2-one |

| Standard InChI | InChI=1S/C14H11N3O/c15-13-11-8-4-5-9-12(11)16-14(18)17(13)10-6-2-1-3-7-10/h1-9H,15H2 |

| Standard InChI Key | ZQNBYRQHHWQOEZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Amino-3-phenylquinazolin-2(3H)-one features a quinazolinone core with:

-

Amino group (-NH₂) at position 4

-

Phenyl group (-C₆H₅) at position 3

-

Oxo group (=O) at position 2

The planar structure facilitates π-π stacking interactions with biological targets, while the amino and phenyl groups enhance solubility and binding affinity .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₁N₃O |

| Molecular Weight | 237.26 g/mol |

| Melting Point | 212–214°C (ethanol recrystallization) |

| Solubility | Moderate in DMSO, ethanol; low in H₂O |

| LogP | 2.1 ± 0.3 (predicted) |

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a three-step protocol:

-

Cyclization: Anthranilic acid reacts with benzoyl chloride in pyridine to form 2-phenyl-4H-benzo[d][1, oxazin-4-one .

-

Hydrazination: Treatment with hydrazine hydrate yields 3-amino-2-phenylquinazolin-4(3H)-one .

-

Schiff Base Formation: Condensation with substituted benzaldehydes produces 3-(arylideneamino) derivatives .

Reaction Conditions:

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to reduce reaction times:

Table 2: Comparative Synthesis Metrics

| Method | Time (Hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 16–20 | 60–70 | 95 |

| Microwave | 0.5–1 | 85–90 | 98 |

Pharmacological Activities

Antimicrobial Efficacy

Derivatives exhibit broad-spectrum activity:

Table 3: MIC Values Against Bacterial Strains (µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | S. dysenteriae |

|---|---|---|---|---|

| Parent Compound | 125 | 250 | 500 | 500 |

| 3-Nitro Derivative | 62.5 | 125 | 250 | 250 |

| Ciprofloxacin | 1.0 | 1.0 | 1.0 | 1.0 |

QSAR studies indicate electron-withdrawing substituents (e.g., -NO₂) enhance activity by increasing membrane permeability .

Anthelmintic Activity

At 10 mg/mL, the compound induces paralysis in Pheretima posthuma within 15 minutes and death at 35 minutes, comparable to piperazine citrate .

Analgesic and Anti-Inflammatory Effects

In carrageenan-induced rat paw edema models, derivatives reduce inflammation by 45–60% at 50 mg/kg, mediated by COX-2 inhibition .

Comparative Analysis with Analogues

Structural Analogues

-

3-Phenylquinazolin-4(3H)-one: Lacks the 4-amino group, showing 50% lower antimicrobial activity .

-

2-Thioquinazoline: Replaces the oxo group with thione, reducing solubility and bioavailability .

Enhanced Derivatives

-

Thiazolidinone Hybrids: Combining quinazolinone with thiazolidinone moieties improves antifungal activity (MIC = 31.25 µg/mL vs. C. albicans) .

Future Directions

-

Targeted Drug Delivery: Encapsulation in nanoparticles to improve bioavailability.

-

Dual-Action Inhibitors: Designing derivatives that concurrently target bacterial DNA gyrase and dihydrofolate reductase.

-

Green Chemistry Approaches: Solvent-free synthesis using biocatalysts to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume